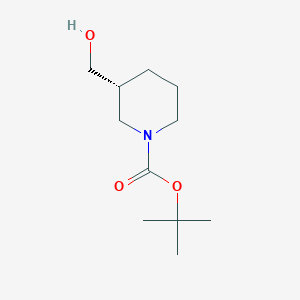

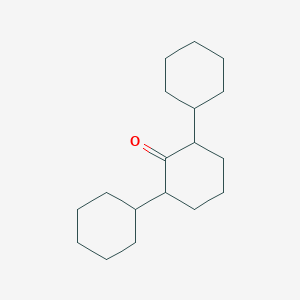

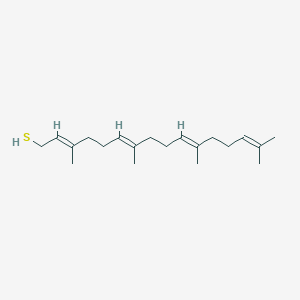

2,6-Dicyclohexylcyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dicyclohexylcyclohexan-1-one (DCHC) is a cyclic ketone that has been used in a variety of scientific research applications and experiments. It is a colorless, odorless, and water-soluble compound that is highly stable and has a low vapor pressure. DCHC has a wide range of applications in organic synthesis, chromatography, and other areas of scientific research.

Wissenschaftliche Forschungsanwendungen

Electrochemical Transformations

- Electrochemical studies on polybrominated derivatives of cyclohexanones, including 2,6-Dicyclohexylcyclohexan-1-one analogs, have revealed pathways for their transformation into more complex cycloheptatrienones through reductive processes. This highlights its utility in generating new cyclic compounds via electrochemically induced transformations (Moiseeva et al., 2019).

Reductive Coupling

- The compound has shown potential in reductive coupling processes. For instance, the electrochemical reductive coupling of cyclohexenones, a closely related category, has been successfully conducted in ionic liquids, demonstrating a green synthesis approach to produce 1,6-diketones, highlighting an environmentally friendly methodology for synthesizing complex molecules (Jones et al., 2012).

Synthesis of Carbocycles

- Research on 1-silyl-2,6-diketones, which can be derived from similar structures, illustrates their utility as intermediates for synthesizing various five- and six-membered carbocycles. These processes utilize radical and anionic conditions, showcasing the versatility of cyclohexanone derivatives in synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Chiara et al., 2006).

Photocycloaddition Reactions

- Photocycloaddition reactions involving cyclohexenone derivatives have been explored, demonstrating their capacity to undergo dimerization and form complex polycyclic structures upon exposure to light. This research points to applications in the development of photoactive materials and understanding photoreactivity in organic compounds (Inhülsen et al., 2008).

Novel Organosilicon Compounds

- The synthesis and application of organosilicon compounds based on 4-silacyclohexan-1-ones highlight the role of cyclohexanone derivatives in creating silicon-containing heterocycles. These compounds serve as building blocks for further synthesis, demonstrating the intersection of organosilicon chemistry and cyclohexanone derivatives for developing new materials and chemical intermediates (Geyer et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving a compound like “2,6-Dicyclohexylcyclohexan-1-one” could include the development of new synthetic methods, the exploration of novel applications, and the study of its biological activity . The field of synthetic chemistry continues to evolve, and compounds like “this compound” may play a role in this evolution .

Eigenschaften

IUPAC Name |

2,6-dicyclohexylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTZXRJQXMPUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311488 |

Source

|

| Record name | 2,6-dicyclohexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38320-20-6 |

Source

|

| Record name | NSC243673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dicyclohexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)